1-(4-(2-Bromoethoxy)phenyl)ethanone

Description

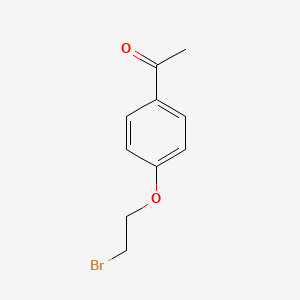

1-(4-(2-Bromoethoxy)phenyl)ethanone is a brominated aromatic ketone characterized by a 2-bromoethoxy substituent at the para position of the phenyl ring attached to an ethanone moiety. The bromoethoxy group is a key functional site, enabling nucleophilic substitution reactions, which are critical in synthetic chemistry for constructing complex molecules (e.g., pharmaceuticals or agrochemicals) .

Properties

IUPAC Name |

1-[4-(2-bromoethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-8(12)9-2-4-10(5-3-9)13-7-6-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVRYBJTVILKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634176 | |

| Record name | 1-[4-(2-Bromoethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55368-24-6 | |

| Record name | 1-[4-(2-Bromoethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(2-Bromoethoxy)phenyl)ethanone can be synthesized through the reaction of 4-hydroxyacetophenone with 2-bromoethanol in the presence of a base such as potassium carbonate . The reaction typically takes place in a solvent like acetone under reflux conditions. The general reaction scheme is as follows:

4-Hydroxyacetophenone+2-BromoethanolK2CO3,Acetonethis compound

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-Bromoethoxy)phenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The ethanone group can be oxidized to form carboxylic acids.

Reduction: The ethanone group can be reduced to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Products include substituted phenyl ethanones.

Oxidation: Products include phenylacetic acids.

Reduction: Products include phenylethanols.

Scientific Research Applications

1-(4-(2-Bromoethoxy)phenyl)ethanone is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-(2-Bromoethoxy)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethoxy group can participate in nucleophilic substitution reactions, while the ethanone group can undergo redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Substituent-Based Classification

Ethanone derivatives are classified by substituent type, which dictates their reactivity and applications. Below is a comparative analysis:

Halogen-Substituted Ethanones

- 1-(4-Bromophenyl)ethanone (): Structure: Bromine at the para position. Physical Properties: Oil; TLC Rf = 0.53 (EtOAc/hexanes 1:4); Ionization Energy (IE) = 9.0–9.55 eV . Reactivity: Bromine acts as a leaving group in SN2 reactions. Used in Suzuki couplings or Ullmann reactions for biaryl synthesis. Applications: Intermediate in synthesizing antiproliferative agents (e.g., sulfonylpiperazine derivatives) .

- 1-(4-Bromo-2-fluorophenyl)ethanone (): Structure: Bromine and fluorine at adjacent positions. Reactivity: Enhanced electrophilicity due to electron-withdrawing fluorine. Used in fluorinated drug candidates.

Alkoxy-Substituted Ethanones

- 1-(4-Methoxyphenyl)ethanone (): Structure: Methoxy group at the para position. Physical Properties: Oil; TLC Rf = 0.43 (EtOAc/hexanes 1:9); NMR δ 2.52 (s, CH3), 3.81 (s, OCH3) . Reactivity: Methoxy stabilizes aromatic rings via resonance, reducing electrophilic substitution rates.

- 1-(4-Ethoxy-3-methoxyphenyl)ethanone (): Structure: Ethoxy and methoxy groups on the phenyl ring. Applications: Precursor to Model Compound A (antioxidant or polymer intermediate) via nucleophilic substitution with phenols .

Sulfonylpiperazine Derivatives

- 7e: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (): Physical Properties: White solid, mp 131–134°C. Bioactivity: Exhibits antiproliferative activity against cancer cell lines. Sulfonyl groups enhance solubility and target binding .

Physicochemical and Spectral Data Comparison

Biological Activity

1-(4-(2-Bromoethoxy)phenyl)ethanone, a compound with the CAS number 55368-24-6, is a derivative of phenyl ethanone that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromoethoxyphenol with acetyl chloride or an equivalent acetylating agent. The reaction can be facilitated under basic conditions to yield the desired compound effectively. The following table summarizes key synthetic details:

| Reactants | Conditions | Yield |

|---|---|---|

| 4-Bromoethoxyphenol + Acetyl chloride | Basic medium, reflux | 70-80% |

Anticancer Properties

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting proliferation and inducing apoptosis in lung cancer cells (A549, H358, and H838). The mechanism involves modulation of cell cycle regulators and apoptosis-related proteins.

- Case Study: Lung Cancer Cells

- Cell Lines : A549, H358, H838

- Effects : Decreased cell viability and induced apoptosis.

- Mechanism : Inhibition of Bcl-2 expression and activation of caspase pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy.

- Case Study: Antimicrobial Testing

- Tested Strains : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

- Results : Inhibition zones observed in agar diffusion tests.

- Mechanism : Disruption of bacterial cell wall integrity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the bromine substituent or the ethoxy group can significantly influence its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Removal of Bromine | Decreased anticancer activity |

| Alteration of Ethoxy Group | Enhanced antimicrobial properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.